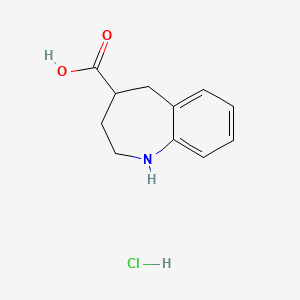

2,3,4,5-Tetrahydro-1H-1-benzazepine-4-carboxylic acid;hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“2,3,4,5-Tetrahydro-1H-1-benzazepine-4-carboxylic acid hydrochloride” is a chemical compound with the CAS Number: 2361643-58-3 . It has a molecular weight of 227.69 . It is a powder in physical form .

Synthesis Analysis

The synthesis of benzazepine derivatives has been a topic of interest for many researchers . The methods for the synthesis of derivatives of 1-, 2-, and 3-benzazepines can be divided into several groups: cyclization to form a C–N or C–C bond, the Beckmann rearrangement, the Schmidt rearrangement, heterocyclic ring expansion, and other methods .Molecular Structure Analysis

The molecular formula of “2,3,4,5-Tetrahydro-1H-1-benzazepine-4-carboxylic acid hydrochloride” is C11H13NO2.ClH . The InChI Code is 1S/C11H13NO2.ClH/c13-11(14)9-5-6-12-10-4-2-1-3-8(10)7-9;/h1-4,9,12H,5-7H2,(H,13,14);1H .Physical And Chemical Properties Analysis

“2,3,4,5-Tetrahydro-1H-1-benzazepine-4-carboxylic acid hydrochloride” is a powder in physical form . It has a molecular weight of 227.69 . The InChI Code is 1S/C11H13NO2.ClH/c13-11(14)9-5-6-12-10-4-2-1-3-8(10)7-9;/h1-4,9,12H,5-7H2,(H,13,14);1H .Wissenschaftliche Forschungsanwendungen

Hydrogen-bonded Assembly

The study by Guerrero et al. (2014) investigates the hydrogen-bonded assembly of benzazepine derivatives, including 2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylic acid. The research demonstrates how these compounds form diverse hydrogen-bonded structures, from one-dimensional chains to three-dimensional frameworks, showcasing their potential in crystal engineering and material science applications (Guerrero et al., 2014).

Synthesis of Novel Compounds

Pecherer et al. (1972) describe a novel synthesis method for aromatic methoxy and methylenedioxy substituted 2,3,4,5-tetrahydro-1H-3-benzazepines. This research is significant for the development of new chemical compounds with potential applications in various fields, including medicinal chemistry and drug design (Pecherer et al., 1972).

Analytical Chemistry Applications

Kaiser et al. (1987) developed a gas chromatographic-mass spectrometric method for quantifying 2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylic acid and its metabolites in biological samples. This method is crucial for pharmacokinetic studies and offers a sensitive approach for detecting and quantifying these compounds in complex biological matrices (Kaiser et al., 1987).

Material Science and Crystallography

The study by Acosta et al. (2009) focuses on the crystallographic analysis of 4-hydroxy-2-vinyl-2,3,4,5-tetrahydro-1-benzazepine and its analogues. This research provides insights into the isomorphism and crystal structures of these compounds, contributing to our understanding of molecular interactions and the design of materials with specific crystallographic properties (Acosta et al., 2009).

Wirkmechanismus

While the specific mechanism of action for “2,3,4,5-Tetrahydro-1H-1-benzazepine-4-carboxylic acid hydrochloride” is not mentioned in the search results, benzazepine derivatives have been found to exhibit a variety of biological activities. They have been studied for their potential in the treatment of cardiovascular diseases, rheumatoid arthritis, diabetic retinopathy, osteoporosis, and acute renal failure . They have also been found to exhibit antibacterial activity .

Eigenschaften

IUPAC Name |

2,3,4,5-tetrahydro-1H-1-benzazepine-4-carboxylic acid;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO2.ClH/c13-11(14)9-5-6-12-10-4-2-1-3-8(10)7-9;/h1-4,9,12H,5-7H2,(H,13,14);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZVHKXKHQBRLMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=CC=CC=C2CC1C(=O)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

227.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5-Tetrahydro-1H-1-benzazepine-4-carboxylic acid;hydrochloride | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(1-cyano-1,2-dimethylpropyl)-2-[(diphenylmethyl)amino]acetamide](/img/structure/B2615523.png)

![3-ethyl-2-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2615525.png)

![2-{1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2615528.png)